

hexaaquairon(II) ion color and spectroscopic origins

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An In-depth Technical Guide on the Color and Spectroscopic Origins of the **Hexaaquairon(II)** Ion

Introduction

The **hexaaquairon(II)** ion, $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$, is the predominant form of the iron(II) cation in aqueous solutions and serves as a fundamental model in the study of transition metal chemistry.[1] Its characteristic pale green color is a direct consequence of its electronic structure and its interaction with visible light. This guide provides a detailed examination of the spectroscopic origins of this color, outlines the experimental methodology for its characterization, and presents the relevant quantitative data for researchers in chemistry and drug development.

Spectroscopic Origins of Color

The color of transition metal complexes, such as $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$, arises from electronic transitions between d-orbitals.[2] In the isolated, gaseous Fe^{2+} ion, the five d-orbitals are degenerate (have the same energy). However, in an octahedral coordination environment, the electrostatic field created by the six water ligands causes these orbitals to split into two distinct energy levels: a lower-energy triplet designated as t_{2g} (d_{xy} , d_{yz} , d_{xz}) and a higher-energy doublet designated as e_g ($d_{x^2-y^2}$, d_{z^2}).[3]

The Fe^{2+} ion has a d^6 electron configuration. In the high-spin octahedral complex $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$, these electrons occupy the d-orbitals to maximize spin multiplicity, resulting in a ground state

configuration of $(t_{2g})^4(eg)^2$.

The pale green color of the solution is due to the absorption of photons from the red region of the visible spectrum (and near-infrared).[1][4] This absorbed energy promotes an electron from a t_{2g} orbital to an eg orbital. This process is known as a d-d transition.[5] The light that is not absorbed but transmitted is perceived by the eye as the complementary color, which is a pale bluish-green or cyan.[4][6]

The specific transition is from the $^5T_{2g}$ ground state to the 5E_g excited state. This transition is weak because it is Laporte-forbidden (it involves a transition between orbitals of the same parity, $d \rightarrow d$), resulting in the characteristically pale color of the ion.[3][7]

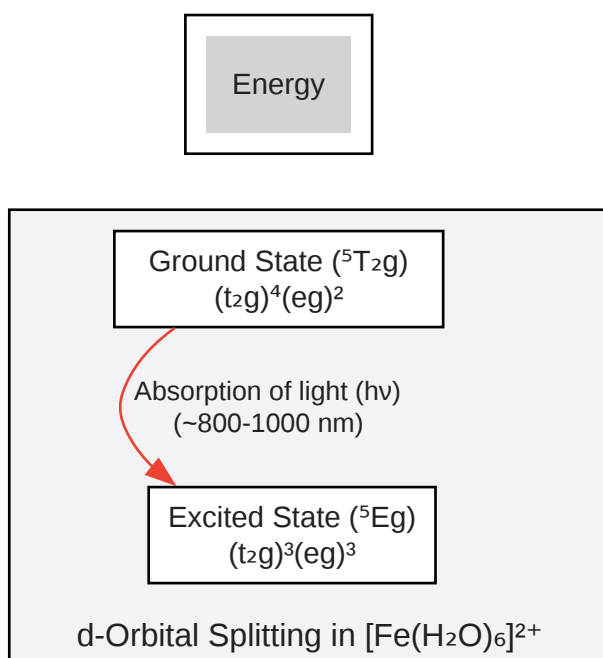
Quantitative Spectroscopic Data

The electronic absorption properties of the **hexaaquairon(II)** ion are summarized in the table below. The low molar absorptivity is characteristic of Laporte-forbidden d-d transitions.[7][8]

Parameter	Value	Reference
Observed Color	Pale Green	[1][9]
Coordination Geometry	Octahedral	[1]
Electronic Configuration	d^6 (High Spin)	
Electronic Transition	$^5T_{2g} \rightarrow ^5E_g$	
Absorption Maxima (λ_{max})	~800 - 1000 nm	[1]
Molar Absorptivity (ϵ)	$< 20 \text{ M}^{-1}\text{cm}^{-1}$	[8]

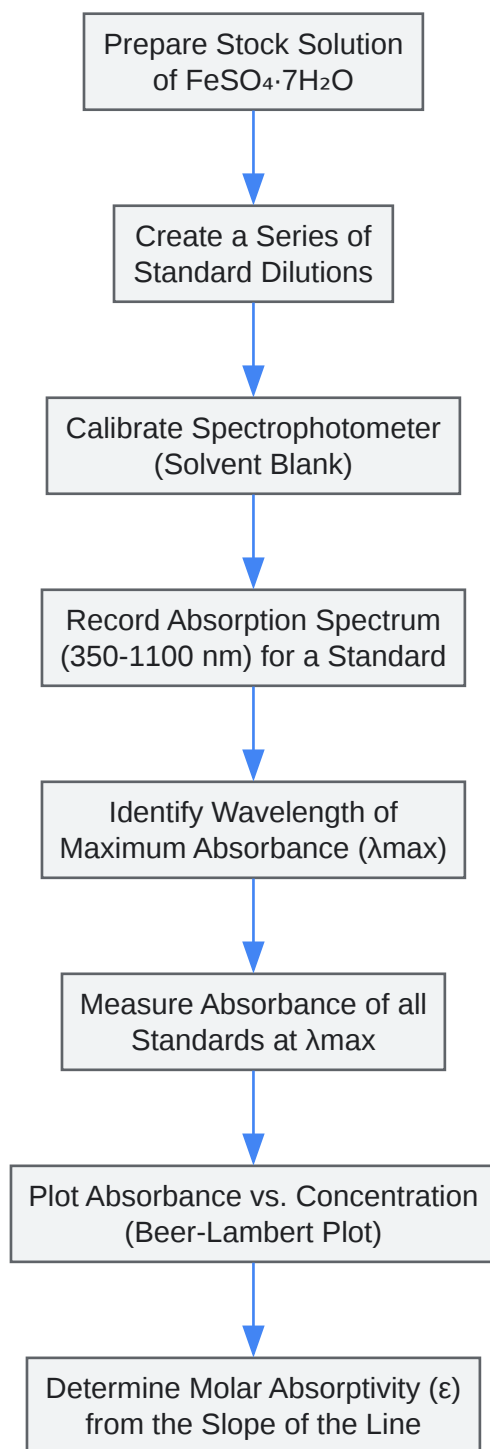
Visualizing the Spectroscopic Process

The electronic transition and the experimental workflow to measure it can be visualized through the following diagrams.



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Caption: d-d electronic transition in the **hexaaquairon(II)** ion.



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Caption: Experimental workflow for UV-Vis spectrophotometric analysis.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This section details the methodology for determining the absorption spectrum and molar absorptivity of the $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$ ion.

4.1 Materials and Equipment

- Iron(II) sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) or Mohr's salt ($(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$)
- Deionized water, recently boiled and cooled to minimize dissolved oxygen
- Dilute sulfuric acid (to prevent oxidation of Fe^{2+} to Fe^{3+})
- Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
- Pipettes
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

4.2 Preparation of Solutions

- Stock Solution (e.g., 0.1 M): Accurately weigh a calculated amount of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$. Dissolve it in a 100 mL volumetric flask containing deionized water and a small amount of dilute sulfuric acid (e.g., 1-2 mL of 1 M H_2SO_4) to prevent oxidation. Fill to the mark with deionized water.
- Standard Dilutions: Prepare a series of at least four standard solutions of lower concentrations (e.g., 0.08 M, 0.06 M, 0.04 M, 0.02 M) by accurately diluting the stock solution using volumetric flasks and pipettes.

4.3 Spectrophotometric Measurement

- Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

- Blanking: Fill a cuvette with the blank solution (deionized water with the same concentration of sulfuric acid used in the standards). Place it in the spectrophotometer and record a baseline spectrum.[\[10\]](#)
- Spectrum Acquisition: Rinse a cuvette with one of the more concentrated standard solutions, then fill it. Place it in the sample holder and record the absorption spectrum over a range of 350 nm to 1100 nm to capture the full d-d transition peak.[\[11\]](#)
- Determine λ_{max} : From the recorded spectrum, identify the wavelength of maximum absorbance (λ_{max}).[\[10\]](#)

4.4 Beer-Lambert Law Analysis

- Set the spectrophotometer to the determined λ_{max} .
- Measure the absorbance of each of the prepared standard solutions, starting from the most dilute.[\[10\]](#) Rinse the cuvette with the next solution before each measurement.
- Construct a calibration curve by plotting absorbance (y-axis) versus the concentration of the standard solutions (x-axis).
- Perform a linear regression on the data. The plot should be linear and pass through the origin.
- The molar absorptivity (ϵ) is calculated from the slope of the line according to the Beer-Lambert law ($A = \epsilon bc$), where the slope is equal to ϵ (since the path length, b , is 1 cm).

Conclusion

The pale green color of the **hexaquairon(II)** ion is a classic example of how the principles of ligand field theory explain the spectroscopic properties of transition metal complexes. The phenomenon is rooted in a low-energy, Laporte-forbidden d-d electronic transition (${}^5T_{2g} \rightarrow {}^5E_g$), which results in the absorption of light in the red to near-infrared region of the spectrum. The quantitative characterization of this absorption via UV-Vis spectrophotometry provides key parameters such as λ_{max} and molar absorptivity, which are fundamental to understanding the electronic structure and behavior of this important ion in chemical and biological systems.

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